molecular formula C20H21NO3 B5567054 1-[1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indol-3-yl]ethanone

1-[1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indol-3-yl]ethanone

Cat. No. B5567054
M. Wt: 323.4 g/mol
InChI Key: INVUEMGRPBKGJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indol-3-yl]ethanone, also known as EMIE, is a chemical compound that belongs to the family of indole derivatives. It is an important research chemical due to its potential use in the development of new drugs.

Mechanism of Action

The mechanism of action of 1-[1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indol-3-yl]ethanone is not fully understood, but it is believed to work by inhibiting the production of certain inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It may also work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase.
Biochemical and Physiological Effects:
1-[1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indol-3-yl]ethanone has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain, and to inhibit the growth of cancer cells. It has also been shown to have antioxidant properties, and to protect against oxidative stress. 1-[1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indol-3-yl]ethanone has been studied in animal models and has shown promising results in reducing inflammation and pain.

Advantages and Limitations for Lab Experiments

1-[1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indol-3-yl]ethanone has several advantages for lab experiments. It is relatively easy to synthesize, and can be obtained in high purity. It is also stable and has a long shelf life. However, there are some limitations to its use in lab experiments. It is relatively expensive, and may not be readily available in some countries. Additionally, its mechanism of action is not fully understood, which may limit its use in certain types of experiments.

Future Directions

There are several future directions for research on 1-[1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indol-3-yl]ethanone. One area of interest is its potential use in the treatment of cancer. Studies have shown that 1-[1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indol-3-yl]ethanone has anti-tumor properties, and further research is needed to determine its effectiveness in treating different types of cancer. Another area of interest is its potential use as an analgesic and anesthetic. Studies have shown that 1-[1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indol-3-yl]ethanone has pain-relieving properties, and further research is needed to determine its effectiveness in treating different types of pain. Additionally, further research is needed to fully understand the mechanism of action of 1-[1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indol-3-yl]ethanone, which may lead to the development of new drugs with similar properties.

Synthesis Methods

1-[1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indol-3-yl]ethanone can be synthesized through a multi-step process that involves the reaction of 4-ethoxyaniline with 2-methoxy-5-methylphenylacetic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the oxidation of the intermediate with manganese dioxide to yield 1-[1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indol-3-yl]ethanone. This synthesis method has been described in detail in scientific literature.

Scientific Research Applications

1-[1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indol-3-yl]ethanone has been studied extensively for its potential use in the development of new drugs. It has been shown to have anti-inflammatory and anti-tumor properties, and has been studied for its potential use in the treatment of cancer, arthritis, and other inflammatory diseases. 1-[1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indol-3-yl]ethanone has also been studied for its potential use as an analgesic and anesthetic.

properties

IUPAC Name

1-[1-(4-ethoxyphenyl)-5-methoxy-2-methylindol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-5-24-16-8-6-15(7-9-16)21-13(2)20(14(3)22)18-12-17(23-4)10-11-19(18)21/h6-12H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVUEMGRPBKGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(C3=C2C=CC(=C3)OC)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indol-3-yl]ethanone

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